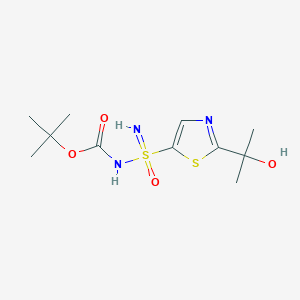
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is a complex organic compound that features a thiazole ring, a sulfonimidamide group, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide typically involves multiple steps. The starting materials often include thiazole derivatives and sulfonimidamide precursors. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonimidamide group can be reduced to sulfonamide using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and sulfonimidamide groups. These interactions may modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-(2-hydroxy-2-methyl)thiazole-5-sulfonimidamide: Similar structure but with a methyl group instead of a propyl group.
N-Boc-2-(2-hydroxy-2-ethyl)thiazole-5-sulfonimidamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-Boc-2-(2-hydroxy-2-propyl)thiazole-5-sulfonimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group may also influence its solubility and interaction with biological targets compared to its methyl and ethyl analogs .
Propiedades
Fórmula molecular |
C11H19N3O4S2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]carbamate |
InChI |
InChI=1S/C11H19N3O4S2/c1-10(2,3)18-9(15)14-20(12,17)7-6-13-8(19-7)11(4,5)16/h6,16H,1-5H3,(H2,12,14,15,17) |
Clave InChI |
JPKKVDODMSTAEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NS(=N)(=O)C1=CN=C(S1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















